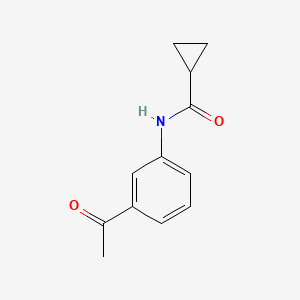N-(3-acetylphenyl)cyclopropanecarboxamide
CAS No.: 109919-96-2
Cat. No.: VC5041191
Molecular Formula: C12H13NO2
Molecular Weight: 203.241
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 109919-96-2 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.241 |
| IUPAC Name | N-(3-acetylphenyl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C12H13NO2/c1-8(14)10-3-2-4-11(7-10)13-12(15)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15) |
| Standard InChI Key | LORAACNFGHERHZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
N-(3-Acetylphenyl)cyclopropanecarboxamide consists of a cyclopropane ring fused to a carboxamide group, which is attached to a 3-acetylphenyl substituent. The cyclopropane ring’s strain energy and unique bonding geometry contribute to the compound’s reactivity, particularly in cycloaddition and condensation reactions . The acetyl group at the para position of the phenyl ring enhances electron-withdrawing effects, facilitating nucleophilic attacks during synthetic modifications .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals a carbonyl stretch at , corresponding to the amide group, and a peak at for the acetyl moiety . Nuclear magnetic resonance (NMR) data show distinct signals: the cyclopropane protons appear as a multiplet at , while the aromatic protons of the phenyl group resonate between . Mass spectrometry confirms the molecular ion peak at , consistent with the compound’s molecular weight .
Physicochemical Properties
The compound is a white crystalline solid with a melting point of and a calculated partition coefficient () of 2.3, indicating moderate lipophilicity . It is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol . Storage at is recommended to prevent degradation .
Synthesis and Manufacturing
Claisen-Schmidt Condensation
The primary synthetic route involves Claisen-Schmidt condensation between N-(4-acetylphenyl)cyclopropanecarboxamide and aromatic aldehydes. Under basic conditions (e.g., potassium hydroxide), the acetyl group undergoes deprotonation to form an enolate, which attacks the aldehyde carbonyl group, yielding α,β-unsaturated ketone intermediates . For example, reaction with 4-methoxybenzaldehyde produces N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}cyclopropane carboxamide with a yield of 82% .
Cyclization to Isoxazole Derivatives
The α,β-unsaturated ketones are cyclized with hydroxylamine hydrochloride in methanol to form 2,5-dihydroisoxazole derivatives. This reaction proceeds via nucleophilic addition of hydroxylamine to the ketone, followed by intramolecular cyclization. The process achieves yields of 77–85% and retains the cyclopropane carboxamide moiety, critical for biological activity .
Optimization Strategies
Reaction time and temperature significantly impact yields. Prolonged reflux (12 hours) in methanol ensures complete conversion, while higher temperatures () reduce side product formation . Catalytic amounts of potassium hydroxide () enhance reaction efficiency by deprotonating hydroxylamine .
Pharmacological Applications
Antibacterial and Antifungal Activity
Isoxazole derivatives synthesized from N-(3-acetylphenyl)cyclopropanecarboxamide exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), compound 2a (4-methoxy substitution) shows a minimum inhibitory concentration (MIC) of , comparable to ampicillin () . Fungal assays reveal 70% growth inhibition of Candida albicans at , attributed to the compound’s ability to disrupt cell membrane integrity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume